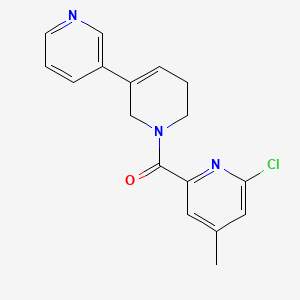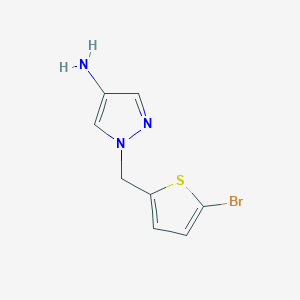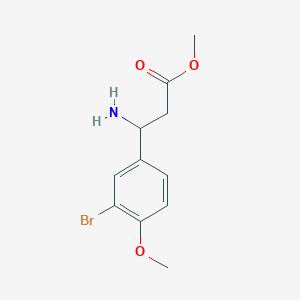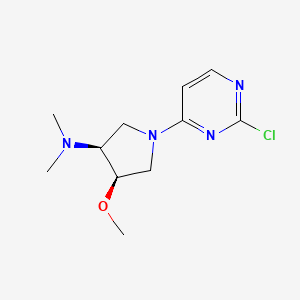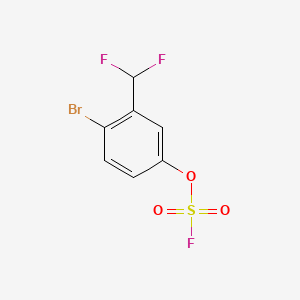
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate is a chemical compound that features a bromine atom, a difluoromethyl group, and a fluoranesulfonate group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate typically involves the introduction of the bromine and difluoromethyl groups onto a phenyl ring, followed by the addition of the fluoranesulfonate group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitution and functionalization of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The difluoromethyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The fluoranesulfonate group can engage in addition reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted phenyl derivatives, while oxidation of the difluoromethyl group can produce difluoromethyl ketones or alcohols.
Aplicaciones Científicas De Investigación
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups can modulate the compound’s binding affinity and specificity, while the fluoranesulfonate group can influence its solubility and stability. These interactions can lead to various biochemical effects, including inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Contains a quinoline ring and a difluoromethyl group on the phenyl ring.
Uniqueness
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C7H4BrF3O3S |
|---|---|
Peso molecular |
305.07 g/mol |
Nombre IUPAC |
1-bromo-2-(difluoromethyl)-4-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C7H4BrF3O3S/c8-6-2-1-4(14-15(11,12)13)3-5(6)7(9)10/h1-3,7H |
Clave InChI |
LRQGZMSJTRBRQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OS(=O)(=O)F)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




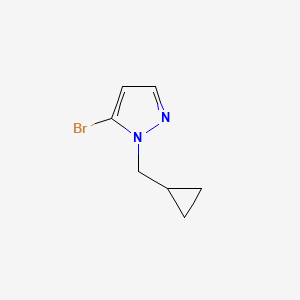
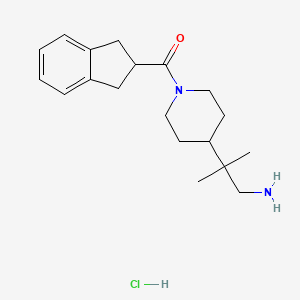
![1-Oxaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13552990.png)
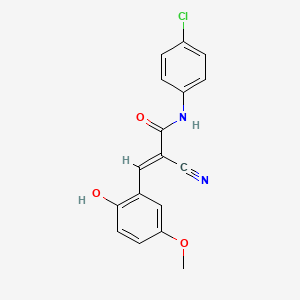

![3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13553009.png)
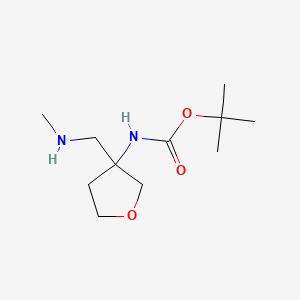
![tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate](/img/structure/B13553038.png)
